molecular formula C15H20O3 B1316266 Ethyl 4-(4-isopropylphenyl)-4-oxobutyrate CAS No. 26803-60-1

Ethyl 4-(4-isopropylphenyl)-4-oxobutyrate

Cat. No.: B1316266
CAS No.: 26803-60-1
M. Wt: 248.32 g/mol
InChI Key: HERROGKUJROXFI-UHFFFAOYSA-N
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Description

Ethyl 4-(4-isopropylphenyl)-4-oxobutyrate is a chemical compound. It is related to 4-Isopropylphenol, an organic compound with the formula (CH3)2CHC6H4OH . The molecule consists of an isopropyl group affixed to the para position of phenol . The compound is produced by the alkylation of phenol with propylene and is relevant to the production of the commodity chemical bisphenol A (BPA) .

Scientific Research Applications

Synthesis Applications

  • Intermediate for Antiobesity Agents : Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutyrate, an intermediate in synthesizing antiobesity agent rimonabant, was obtained from p-chloropropiophenone by enamination and subsequent condensation, demonstrating the utility of similar structures in drug synthesis (Hao Zhi-hui, 2007).
  • Asymmetric Synthesis : Ethyl (R)-3,3-dimethyl-2-hydroxy-4-oxobutyrate was synthesized using an asymmetric aldol reaction, illustrating the potential for creating optically active compounds (Wang Jin-ji, 2014).

Catalysis and Green Chemistry

  • Enantioselective Hydrogenation : Ethyl 4-chloro-3-oxobutyrate's enantioselective hydrogenation in ionic liquid systems with the chiral catalyst Ru-BINAP showcases the role of similar compounds in asymmetric catalysis, enhancing both yield and selectivity (E. V. Starodubtseva et al., 2004).
  • Bioreduction Optimization : The design of the optimal time-varying operating pH profile for the asymmetric reduction of ethyl 4-chloro-3-oxobutyrate by baker's yeast into ethyl (S)-4-chloro-3-hydroxybutyrate provides insights into process optimization in bioreduction, aiming for higher yield and optical purity (Junghui Chen et al., 2002).

Material Science

  • Synthesis of Pyrazole Derivatives : Ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate was synthesized showcasing the potential of similar ethyl esters in creating novel materials with potential applications in pharmaceuticals and beyond (D. Achutha et al., 2017).

Properties

IUPAC Name

ethyl 4-oxo-4-(4-propan-2-ylphenyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-4-18-15(17)10-9-14(16)13-7-5-12(6-8-13)11(2)3/h5-8,11H,4,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HERROGKUJROXFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC=C(C=C1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80565182
Record name Ethyl 4-oxo-4-[4-(propan-2-yl)phenyl]butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80565182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26803-60-1
Record name Ethyl 4-oxo-4-[4-(propan-2-yl)phenyl]butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80565182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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